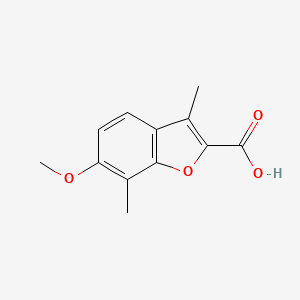

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid

Description

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (CAS: 850554-09-5) is a substituted benzofuran derivative with a molecular weight of 220.22 g/mol and a purity of 95% . It features a benzofuran core substituted with a methoxy group at position 6 and methyl groups at positions 3 and 5.

Properties

IUPAC Name |

6-methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-6-8-4-5-9(15-3)7(2)10(8)16-11(6)12(13)14/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRELZHJBOJKAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2C)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, typically involves the formation of the benzofuran ring through various cyclization reactions. Some common synthetic routes include:

Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing a carbonyl group by dehydration.

Palladium or Platinum-Catalyzed Ring Closure: This method uses palladium or platinum catalysts to facilitate the ring closure through an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.

Condensation Reactions: These reactions involve the condensation of activated methylene groups followed by Dieckmann reaction conditions or ketene intermediate cyclization.

Intramolecular Friedel–Crafts Reaction: This method involves the cyclization of α-aryloxycarbonyls under acidic conditions.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid has a wide range of scientific research applications, including:

Medicinal Chemistry: Benzofuran derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. They are used in the development of new therapeutic agents for various diseases.

Agrochemicals: Benzofuran compounds are used as pesticides and herbicides due to their biological activity against pests and weeds.

Materials Science: Benzofuran derivatives are used in the development of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Research: These compounds are used as probes and sensors in biological research to study various biochemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the activity of enzymes involved in inflammation and cancer progression . They may also interact with cellular receptors and signaling pathways to exert their biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds Compared:

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid | 850554-09-5 | 6-OCH₃, 3-CH₃, 7-CH₃ | 220.22 | Not reported |

| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | - | 5,6-diOCH₃, 7-COCH₃, 3-CH₃ | 278.26 | 212–214 |

| 5-Methoxybenzofuran-2-carboxylic acid | 10242-08-7 | 5-OCH₃ | 192.17 | Not reported |

| 3-Methylbenzofuran-2-carboxylic acid | 24673-56-1 | 3-CH₃ | 176.17 | Not reported |

| 3,6-Dimethylbenzofuran-2-carboxylic acid | 16820-37-4 | 3-CH₃, 6-CH₃ | 190.20 | Not reported |

Structural Analysis:

- In contrast, 5-methoxybenzofuran-2-carboxylic acid (CAS 10242-08-7) lacks methyl groups, reducing steric bulk and lipophilicity . Methyl Groups (CH₃): The 3,7-dimethyl substitution in the target compound introduces steric hindrance, which may hinder rotational freedom and affect binding to biological targets. For example, 3,6-dimethylbenzofuran-2-carboxylic acid (CAS 16820-37-4) has a similar molecular weight but distinct substitution patterns, altering its electronic and spatial properties . Acetyl Groups (COCH₃): Derivatives like 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid () exhibit higher molecular weights (278.26 vs. 220.22) and elevated melting points (212–214°C) due to increased hydrogen bonding and rigidity .

Pharmacological and Physicochemical Properties

- Reactivity: The carboxylic acid group at position 2 allows for amide or ester formation, as demonstrated in , where derivatives like 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide (1a) were synthesized for biological testing .

- Biological Activity: Benzofuran-2-carboxylic acid derivatives are explored for antimicrobial and antiprotease activities (). The target compound’s methyl and methoxy groups may modulate target binding compared to halogenated analogs (e.g., bromo or chloro derivatives in ), which exhibit higher electrophilicity .

Conformational and Crystallographic Differences

- highlights that substituents like acetyl and methoxy groups influence molecular conformation. For example, 7-acetyl-6-methoxy-3-methylbenzo[b]furan-2-carboxylic acid (1) adopts a planar benzofuran core, with the acetyl group inducing torsional strain . The target compound’s 3,7-dimethyl groups may promote a more rigid structure, affecting crystal packing and solubility.

Biological Activity

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis

The synthesis of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. Initial steps may include the methylation of benzofuran derivatives, followed by carboxylation. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit notable antimicrobial properties. For instance, studies have shown that related benzofuran carboxylic acids possess activity against various Gram-positive and Gram-negative bacteria as well as fungi. Specifically, derivatives tested against Candida species demonstrated minimum inhibitory concentrations (MIC) ranging from 100 μg/mL to 200 μg/mL .

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| VI | Antibacterial | 50 - 200 |

| III | Antifungal | 100 |

Antiproliferative Activity

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid has shown promising antiproliferative effects in various cancer cell lines. Studies reveal that modifications to the benzofuran structure can significantly enhance its potency. For example, compounds with a methyl group at the C–3 position exhibited 2–4 times greater potency compared to their unsubstituted counterparts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10h | A549 | 0.06 |

| 10j | MDA-MB-435 | 0.229 |

The biological activity of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is believed to involve interactions with specific molecular targets within cells. Molecular docking studies suggest that it may bind to tubulin, inhibiting cell division and promoting apoptosis in cancer cells . The compound’s structure allows for hydrophobic interactions that stabilize its binding to target proteins.

Case Studies

A study focusing on the synthesis and evaluation of various benzofuran derivatives highlighted the significant increase in biological activity upon introducing methoxy and methyl groups at specific positions on the benzofuran ring . These modifications were shown to enhance both antimicrobial and antiproliferative activities.

Q & A

Q. What are the standard synthetic routes for preparing 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, and how is purity ensured?

The compound is typically synthesized via ester hydrolysis of its methyl ester precursor. A general procedure involves refluxing the methyl ester with potassium hydroxide in a methanol-water mixture, followed by acidification to isolate the carboxylic acid. Purification is achieved through column chromatography (e.g., using petroleum ether/ethyl acetate gradients) and recrystallization via solvent diffusion . Purity is confirmed by analytical techniques such as HPLC (>97% purity) and melting point determination (e.g., 123–124°C for related analogs) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions on the benzofuran core. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm in ¹H NMR, while carboxylic acid protons appear as broad signals near δ 12–13 ppm. Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 206.19 for a related analog, C₁₁H₁₀O₄⁺) . Infrared (IR) spectroscopy identifies functional groups like C=O stretches (~1700 cm⁻¹) .

Q. How does the solubility profile of this compound influence experimental design?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in water. For biological assays, sodium salt formation (via neutralization with NaOH) enhances aqueous solubility. Solubility data should guide solvent selection for reactions (e.g., THF for NaH-mediated alkylation) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound in multi-step syntheses?

Yield optimization requires careful control of reaction conditions. For example:

- Temperature : Maintaining 50°C during ester hydrolysis prevents side reactions .

- Catalysts : Using NaH as a base in THF improves regioselectivity in alkylation steps .

- Purification : Gradient column chromatography (e.g., PE/EA from 35:1 to 10:1) minimizes co-elution of byproducts .

Contradictory yield reports (e.g., 71% vs. 82% in similar procedures) may arise from differences in starting material purity or solvent diffusion rates during recrystallization .

Q. What mechanistic insights explain the planar benzofuran core observed in X-ray crystallography?

X-ray diffraction reveals near-planarity (mean deviation: 0.005 Å) in the benzofuran ring due to conjugation between the oxygen heteroatom and aromatic π-system. This planarity stabilizes intermolecular hydrogen bonds (O–H⋯O) between carboxylic acid groups, forming centrosymmetric dimers in the crystal lattice . Such interactions are critical for predicting solid-state packing and solubility behavior.

Q. How does substituent variation (e.g., methyl vs. methoxy groups) impact biological activity?

Structure-activity relationship (SAR) studies show that:

- Methoxy groups at position 6 enhance antioxidant activity by donating electron density to the aromatic system .

- Methyl groups at position 3 increase lipophilicity, improving cell membrane penetration in cytotoxicity assays .

Contradictions in antimicrobial activity (e.g., "moderate" vs. "high" in analogs) may reflect strain-specific responses or assay variability .

Q. What strategies mitigate decomposition during long-term storage?

- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the methoxy group .

- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to inhibit free radical degradation .

- Characterization : Periodic HPLC analysis detects degradation products (e.g., demethylated analogs) .

Methodological Considerations

Q. How are contradictory spectral data resolved in structural elucidation?

Discrepancies between theoretical and observed NMR/MS data (e.g., in compound 3g ) are addressed via:

Q. What in vitro assays are suitable for evaluating pharmacological potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.